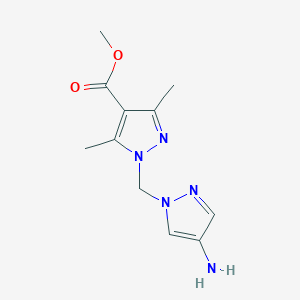

Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 4-amino-1H-pyrazole with methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium acetate at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethyl-1H-pyrazole-4-carboxylate: A related compound with similar structural features.

4-Amino-1H-pyrazole: Another related compound that shares the pyrazole ring structure.

Uniqueness

Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes research findings, case studies, and structure-activity relationships (SAR) to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its pharmacological potential. Its structure can be represented as follows:

Key Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 220.23 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO and methanol |

Antiviral Activity

Research indicates that pyrazole derivatives exhibit promising antiviral properties. In particular, compounds similar to this compound have been evaluated for their efficacy against HIV. A study demonstrated that related pyrazole compounds showed non-toxic activity against HIV-1 replication in a dose-dependent manner, suggesting potential for further development as antiviral agents .

Antioxidant Properties

Antioxidant activity is another significant feature of pyrazole derivatives. Compounds with similar structural motifs have shown high free radical scavenging abilities. For instance, a study reported that certain pyrazole derivatives exhibited DPPH scavenging percentages ranging from 84.16% to 90.52%, indicating strong antioxidant potential .

Antifungal Activity

The antifungal properties of pyrazole derivatives have also been explored. A recent study synthesized coordination complexes based on pyrazole ligands that demonstrated competitive antifungal activity against various pathogens, highlighting the versatility of pyrazole compounds in addressing fungal infections .

Genotoxicity Studies

Safety assessments are crucial in drug development. Genotoxicity studies of related pyrazole compounds indicated low genotoxic risk, making them candidates for further pharmacological exploration .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Key Modifications:

- Amino Group Positioning: The position and nature of amino groups significantly affect the compound's interaction with biological targets.

- Substituents on the Pyrazole Ring: Variations in methyl or other substituents can enhance or reduce biological activity.

A detailed SAR analysis revealed that modifications leading to increased lipophilicity often correlate with enhanced bioactivity .

Case Study 1: Antiviral Screening

In a screening of an in-house library of pyrazoles, this compound was evaluated for its ability to inhibit HIV replication. Results indicated effective inhibition at micromolar concentrations with minimal cytotoxicity observed in cell lines .

Case Study 2: Antioxidant Evaluation

A separate study focused on evaluating the antioxidant capacity of several pyrazole derivatives, including this compound. The compound demonstrated significant free radical scavenging activity comparable to established antioxidants .

Properties

Molecular Formula |

C11H15N5O2 |

|---|---|

Molecular Weight |

249.27 g/mol |

IUPAC Name |

methyl 1-[(4-aminopyrazol-1-yl)methyl]-3,5-dimethylpyrazole-4-carboxylate |

InChI |

InChI=1S/C11H15N5O2/c1-7-10(11(17)18-3)8(2)16(14-7)6-15-5-9(12)4-13-15/h4-5H,6,12H2,1-3H3 |

InChI Key |

ZHQKACIOFMYQKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CN2C=C(C=N2)N)C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.